molecular formula C28H29N5O3 B2660036 N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1189682-74-3

N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide

Cat. No. B2660036
CAS RN: 1189682-74-3
M. Wt: 483.572
InChI Key: JDCQSNSSHXCRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound like “N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide” would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural information for this compound is not available in the sources I have access to.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its chemical structure and the conditions under which it is reacted. Without specific information about its structure, it’s challenging to predict its reactivity .

Scientific Research Applications

Induction of Cellular Differentiation

Nicotinamide and its analogues, including compounds related to N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide, have been evaluated for their ability to induce differentiation in murine erythroleukemia cells. These compounds have shown promise in influencing cellular differentiation pathways, which could have implications for cancer research and treatment (Terada et al., 1979).

Interaction with Cellular Receptors and Enzymes

Research has identified specific nicotinamide analogs as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme involved in nicotinamide adenine dinucleotide (NAD+) biosynthesis. These inhibitors, including structural analogs of this compound, have been shown to possess nanomolar antiproliferative activities against human tumor lines in vitro, suggesting potential applications in cancer therapy (Giannetti et al., 2013).

Neuroprotection and Cellular Energy Metabolism

The role of nicotinamide and its derivatives in neuroprotection and cellular energy metabolism has been explored, with findings suggesting that certain nicotinamide derivatives can protect neuronal cells against various forms of induced damage. These studies provide insights into the potential of compounds like this compound for neuroprotective strategies (Milani et al., 2013).

Modulation of Immune Response and Inflammation

Nicotinamide has been shown to influence oxidative stress and modulate pathways tied to cellular survival and death. By affecting various cellular pathways, nicotinamide and related compounds could have applications in treating disorders related to immune system dysfunction, inflammation, and aging-related diseases (Maiese et al., 2009).

Antimicrobial and Antifungal Activity

Sulfonamide-derived compounds, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies highlight the potential use of such compounds in developing new antimicrobial agents (Chohan & Shad, 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. Unfortunately, without more specific information about “N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide”, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-19-6-3-8-22(16-19)25-31-28(36-32-25)24-10-5-13-29-26(24)33-14-11-21(12-15-33)27(34)30-18-20-7-4-9-23(17-20)35-2/h3-10,13,16-17,21H,11-12,14-15,18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCQSNSSHXCRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.